3-Methyl-3-phenylazetidine (CAS 5961-33-1) is a highly specialized, sterically constrained four-membered cyclic amine utilized primarily as an advanced building block in pharmaceutical and materials synthesis [1]. Featuring a quaternary carbon center at the 3-position substituted with both methyl and phenyl groups, this compound offers a unique combination of structural rigidity and localized lipophilicity. In procurement and process chemistry, it is valued for its specific C-N-C bond angle constraints, which impart hypernucleophilic properties during acylation compared to standard secondary amines [2]. Its primary industrial and research value lies in its role as a rigid anchor substructure for drug discovery, particularly in the development of kinetic stabilizers and high-affinity ligands where minimizing the entropic penalty of target binding is critical for lead compound optimization[1].
Substituting 3-methyl-3-phenylazetidine with acyclic secondary amines (such as N-methyl-2-phenylpropan-1-amine) or larger cyclic analogs fundamentally alters both the synthetic reactivity and the pharmacological profile of downstream products [1]. Acyclic analogs lack the severe C-N-C bond angle constraint of the azetidine ring, resulting in standard, predictably slower aminolysis kinetics and significantly higher entropic penalties upon target binding [2]. Furthermore, the precise spatial arrangement of the 3-methyl and 3-phenyl groups on the rigid four-membered ring cannot be replicated by flexible chains, leading to a loss of binding affinity—often by an order of magnitude—in structure-based drug design applications [1]. Procurement decisions must recognize that this specific azetidine core is not merely a generic amine, but a structurally essential motif for achieving hypernucleophilic coupling and high-affinity target engagement.
Kinetic studies on the aminolysis of phenyl acetate demonstrate that 3-methyl-3-phenylazetidine exhibits hypernucleophilicity, significantly outperforming the reaction rates predicted by its basicity [1]. When compared to standard primary and secondary aliphatic amines, the azetidine derivative shows a massive positive deviation from the standard Brønsted plot (log krate = 0.78pKa - 8) [1]. This enhanced reactivity is directly attributed to the C-N-C bond angle constraint inherent to the four-membered ring, which reduces steric crowding in the tetrahedral intermediate during ester carbonyl attack.
| Evidence Dimension | Aminolysis reaction rate deviation |
| Target Compound Data | Large positive deviation from Brønsted plot (hypernucleophilic) |
| Comparator Or Baseline | Primary and secondary aliphatic amines |
| Quantified Difference | Substantially higher krate than predicted by pKa alone |
| Conditions | Reaction with phenyl acetate in water (T = 30°C, μ = 1.0) |
This hypernucleophilicity allows for faster, higher-yielding acylation and amide-coupling reactions in multi-step syntheses, reducing reaction times and improving process efficiency.
In the development of small molecule kinetic stabilizers for amyloidogenic immunoglobulin light chains, the incorporation of a rigidified cyclic amine anchor is critical for potency [1]. Stabilizers utilizing an azetidine-based distal substructure achieved exceptional potency (e.g., EC50 = 51.8 nM), whereas acyclic anchor substructures performed poorly, often exhibiting EC50 values in the micromolar range (e.g., >2400 nM) [1]. The rigidification provided by the 3-methyl-3-phenyl-substituted cyclic core minimizes the entropic cost of binding to the target protein, driving up to a 47-fold improvement in potency compared to flexible acyclic alternatives.
| Evidence Dimension | Target binding potency (EC50) |
| Target Compound Data | 51.8 nM (for optimized azetidine-containing stabilizer) |
| Comparator Or Baseline | Acyclic anchor substructures (>2400 nM) |
| Quantified Difference | Up to 47-fold improvement in potency |
| Conditions | PCFP assay for amyloidogenic H9 FL LC2 in human plasma |
For drug discovery procurement, selecting this rigidified azetidine core over acyclic amines is essential for maximizing lead compound potency by overcoming entropic binding barriers.
The four-membered azetidine ring of 3-methyl-3-phenylazetidine demonstrates robust stability during aggressive reductive synthesis steps [1]. Standard protocols show that the compound can be efficiently synthesized via the reduction of a tosylate precursor using strong reducing agents like lithium aluminum hydride (LAH)[1]. The reaction proceeds to completion within 1 hour at temperatures ranging from 0 °C to 23 °C in degassed THF, without inducing unwanted ring-opening or degradation of the strained azetidine core.
| Evidence Dimension | Reduction reaction time and ring stability |
| Target Compound Data | Complete reduction in 1 hour without ring-opening |
| Comparator Or Baseline | Less stable strained heterocycles (which undergo reductive ring-cleavage) |
| Quantified Difference | 100% retention of the intact 4-membered cyclic amine core |
| Conditions | 2.0 equiv LAH in rigorously degassed THF, 0 °C to 23 °C, 1 h |
The proven stability of the azetidine ring under strong LAH reduction ensures high-fidelity processing and reliable yields during complex, multi-step API manufacturing.
Due to its ability to minimize the entropic cost of binding, 3-methyl-3-phenylazetidine is a highly effective building block for developing potent kinetic stabilizers and targeted therapeutics, particularly where rigidified anchor substructures are required to fit precise hydrophobic pockets [1].
Leveraging its hypernucleophilicity driven by C-N-C bond angle constraints, this compound is suited for rapid, high-yielding aminolysis and acylation reactions, making it ideal for the combinatorial synthesis of amide- or urea-linked compound libraries[2].
The robust stability of the 3-methyl-3-phenylazetidine core under harsh reductive conditions (e.g., LAH treatment) allows process chemists to confidently incorporate this scaffold early in multi-step synthetic routes without risking ring-opening degradation [1].